molecular formula C8H4ClN3O2 B11760803 2-Chloro-7-nitroquinazoline

2-Chloro-7-nitroquinazoline

Cat. No.: B11760803
M. Wt: 209.59 g/mol
InChI Key: ZTMFKGYUKMZLEZ-UHFFFAOYSA-N
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Description

2-Chloro-7-nitroquinazoline is a synthetically versatile chemical scaffold designed for advanced medicinal chemistry and drug discovery research. Quinazoline derivatives are prominent in pharmaceutical development due to their wide spectrum of biological activities, with numerous analogues being investigated as potent anticancer, antibacterial, and antifungal agents . The molecular architecture of this compound is strategically functionalized for further elaboration. The electron-withdrawing nitro group at the 7-position can influence the electronic properties of the ring system, while the chlorine at the 2-position serves as a superior leaving group, making this intermediate highly reactive in nucleophilic substitution reactions . This allows researchers to efficiently synthesize a diverse library of novel derivatives by displacing the chlorine atom with various nucleophiles, such as amines and thiols, to explore structure-activity relationships (SAR) . In research settings, chloro-nitroquinazoline scaffolds are frequently employed in the design and synthesis of potential kinase inhibitors, particularly targeting receptors like the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are critical pathways in antiangiogenic and antitumor strategies . The synthesized analogues are typically evaluated for their cytotoxic effects, apoptosis induction, and enzyme inhibition capabilities, establishing the quinazoline core as a privileged structure in oncology research . Handling Note: This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C8H4ClN3O2

Molecular Weight

209.59 g/mol

IUPAC Name

2-chloro-7-nitroquinazoline

InChI

InChI=1S/C8H4ClN3O2/c9-8-10-4-5-1-2-6(12(13)14)3-7(5)11-8/h1-4H

InChI Key

ZTMFKGYUKMZLEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(N=C2C=C1[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Key Reagents and Conditions

Starting MaterialReagentConditionsProductYieldSource
7-Nitroquinazolin-4(3H)-oneSOCl₂ + DMFReflux, overnight4-Chloro-7-nitroquinazoline90.6%
2,4-Dihydroxy-7-nitroquinazolinePOCl₃ + DIPEA90°C, 6 hours2,4-Dichloro-7-nitroquinazoline95%
7-Nitroquinoxalin-2-olPOCl₃Reflux, 3 hours2-Chloro-7-nitroquinoxaline96%

Mechanistic Insight :

  • SOCl₂/DMF : Facilitates chlorination at the 4-position of 7-nitroquinazolin-4(3H)-one, forming 4-chloro-7-nitroquinazoline.

  • POCl₃ : Converts hydroxyl groups to chlorides, as seen in quinoxaline derivatives.

Limitation : Direct synthesis of 2-chloro-7-nitroquinazoline from 2-hydroxy-7-nitroquinazoline remains unreported in the reviewed literature.

Selective Substitution from Dichlorinated Precursors

Dichlorinated intermediates (e.g., 2,4-dichloro-7-nitroquinazoline) serve as versatile platforms for selective substitution.

Example: Amine Coupling

PrecursorAmine SubstrateConditionsProductYieldSource
2,4-Dichloro-7-nitroquinazolineEthylamineTHF, 0–10°C, DIPEA2-Chloro-N-ethyl-7-nitroquinazolin-4-amine59.7%
2,4-Dichloro-7-nitroquinazolinePiperazineIsopropanol, reflux4-(Piperazinyl)-2-chloro-7-nitroquinazoline68%

Reaction Pathway :

  • Dichlorination : 2,4-Dihydroxy-7-nitroquinazoline → 2,4-dichloro-7-nitroquinazoline using POCl₃.

  • Selective Substitution :

    • Step 1 : Reaction with amines at position 4 (e.g., ethylamine or piperazine).

    • Step 2 : The remaining 2-chloro group remains intact, yielding 2-chloro derivatives.

Note : This method indirectly produces this compound derivatives via sequential substitution.

Nitration and Cyclization Strategies

Nitration of chlorinated precursors or cyclization of nitro-containing intermediates offers alternative routes.

Case Study: 4-Chloro-7-fluoro-6-nitroquinazoline Synthesis

StepReactionConditionsYieldSource
12-Amino-4-fluorobenzoic acid + AcOH → 7-fluoro-4-hydroxyquinazolineReflux, EGME, 20 hours80%
2Nitration (HNO₃/H₂SO₄)0–10°C, ice-water bath95%
3Chlorination (SOCl₂)Reflux, DMF89%

Adaptation for this compound :

  • Step 1 : Replace 2-amino-4-fluorobenzoic acid with a precursor containing a hydroxyl group at position 2.

  • Step 2 : Nitration followed by chlorination at position 2.

Challenge : Positional control during nitration and chlorination remains critical.

Catalytic Reduction and Functionalization

Reduction of nitro groups or functionalization of chlorides may broaden synthetic utility.

Example: Reduction of Nitro to Amino

PrecursorReagentConditionsProductYieldSource
This compoundH₂/Pd-CEthanol, RT2-Chloro-7-aminoquinazolineN/A

Potential Application :

  • Amino Derivatives : Serve as intermediates for further coupling reactions.

Industrial and Scalable Methods

Patented processes emphasize cost-effective, high-yield routes.

Key Industrial Approach

StepReactionConditionsYieldSource
1Veratrole → 3,4-DimethoxyanilineNitration, HNO₃/H₂SO₄85%
2Ureaization (Triphosgene)One-pot, organic solvent90%
3Cyclization (POCl₃/PCO)Hydrolysis, NaOH91%

Application :

  • 2-Chloro-4-amino-6,7-dimethoxyquinazoline : Synthesized via this route, suggesting scalability for analogs.

Critical Analysis of Reaction Parameters

Table: Optimization of Chlorination Efficiency

SubstrateChlorinating AgentTemperatureTimeYieldSelectivitySource
7-Nitroquinazolin-4(3H)-oneSOCl₂ + DMFReflux12 h90.6%High
2,4-Dihydroxy-7-nitroquinazolinePOCl₃ + DIPEA90°C6 h95%High
7-Nitroquinoxalin-2-olPOCl₃Reflux3 h96%High

Key Observations :

  • SOCl₂/DMF : Effective for 4-chlorination with minimal side reactions.

  • POCl₃ : Superior for dihydroxy substrates, enabling dual chlorination.

  • Temperature Sensitivity : Higher temperatures (90–110°C) favor complete conversion .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7-nitroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Research

Mechanism of Action
2-Chloro-7-nitroquinazoline and its derivatives have been investigated for their potential as anticancer agents. They primarily function by inhibiting specific targets such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Studies have shown that certain quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 and HCT116, with IC50 values indicating their potency as anticancer drugs .

Case Studies
Recent research highlighted the synthesis of novel quinazoline compounds that were tested for their anticancer efficacy. For instance, a study demonstrated that derivatives with the 7-nitro substitution exhibited enhanced activity against prostate cancer cell lines, suggesting that modifications at this position are beneficial for therapeutic efficacy .

CompoundCell Line TestedIC50 (μM)Mechanism
This compoundMCF-717.7VEGFR-2 Inhibition
SorafenibMCF-717.3VEGFR-2 Inhibition
3-Ethyl-6-nitroquinazoline-4-oneVarious4.6VEGFR-2 Inhibition

Synthetic Methodologies

Cross-Coupling Reactions
The compound has been utilized in metal-catalyzed cross-coupling reactions, which are essential for synthesizing polysubstituted quinazolines. These reactions allow for the introduction of various functional groups, enhancing the versatility of quinazoline derivatives in medicinal chemistry .

Synthesis Techniques
The synthesis of 2-chloro-N-alkyl-7-nitroquinazolin-4-amines from 2,4-dichloro-7-nitroquinazoline through chloro amine coupling reactions has been documented, showcasing its potential for generating biologically active compounds . The characterization of these products through IR, NMR, and mass spectral analyses confirms their structural integrity and potential applications.

Broad Spectrum of Activities
Quinazolines, including this compound, are recognized for their diverse biological activities beyond anticancer properties. They have shown promise as antibacterial, antifungal, and anti-inflammatory agents. Compounds derived from this scaffold have been evaluated for their effectiveness against various pathogens and conditions .

Case Studies on Biological Efficacy
Research indicates that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from quinazolines have been tested using the cup plate method to measure zones of inhibition against bacterial strains like Staphylococcus aureus and Escherichia coli. These studies reveal the potential of quinazolines in developing new antibiotics .

Activity TypeCompound TestedTarget OrganismResult
AntibacterialDK-2Staphylococcus aureusPotent activity compared to ampicillin
AnticancerThis compoundMCF-7IC50 = 17.7 μM

Mechanism of Action

The mechanism of action of 2-Chloro-7-nitroquinazoline depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The chloro and nitro groups enhance the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-chloro-7-nitroquinazoline with three structurally related quinazolines from the provided evidence:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties (LogP, PSA, etc.)
This compound* Cl (2), NO₂ (7) C₈H₄ClN₃O₂ 213.59† N/A (inferred higher polarity due to NO₂)
2-Chloro-7-methoxyquinazoline Cl (2), OCH₃ (7) C₉H₇ClN₂O 194.62 LogP: 2.29; PSA: 35.01
4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline Cl (4), OCH₃ (7), CF₃ (2) C₁₀H₆ClF₃N₂O 262.62 N/A
4-Chloro-6-methoxy-7-(2-(2-methoxyethoxy)ethoxy)quinazoline Cl (4), OCH₃ (6), complex ethoxy (7) C₁₄H₁₇ClN₂O₄ 312.75 N/A

*Target compound; †Calculated based on molecular formula.

Key Observations:

Substituent Position: Chlorine at position 2 (target compound and ) vs. position 4 ( and ) alters electronic effects. The nitro group at position 7 (target) contrasts with methoxy (), trifluoromethyl (), or ethoxy derivatives (). Nitro is strongly electron-withdrawing, whereas methoxy is electron-donating, affecting ring electron density and reactivity.

Physicochemical Properties :

  • Lipophilicity (LogP) : 2-Chloro-7-methoxyquinazoline has a LogP of 2.29 . The nitro group in the target compound may reduce lipophilicity due to its polar nature, though molecular weight increases could offset this.
  • Polar Surface Area (PSA) : The nitro group’s high PSA (~45–60) compared to methoxy (~20) suggests this compound may exhibit lower membrane permeability but better solubility in polar solvents.

Reactivity :

  • The electron-withdrawing nitro group at position 7 in the target compound likely activates the chlorine at position 2 for nucleophilic substitution (e.g., in Suzuki couplings or aminations) more effectively than methoxy or ethoxy groups.
  • Trifluoromethyl substituents () enhance metabolic stability and electronegativity, making such analogs useful in drug design.

Biological Activity

2-Chloro-7-nitroquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C8_{8}H5_{5}ClN2_{2}O2_{2}

Molecular Weight: 198.59 g/mol

The compound features a quinazoline core with a chlorine atom at the 2-position and a nitro group at the 7-position, which are critical for its biological activity. The presence of these functional groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzyme Inhibition: It is known to inhibit tyrosine kinases, which play a crucial role in cancer cell signaling pathways. This inhibition can lead to reduced proliferation and survival of cancer cells.
  • Reactive Intermediates Formation: The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, contributing to cytotoxic effects.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. For instance:

  • Cell Line Studies: In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC50_{50} values for these cell lines range from 5.89 μM to 9.72 μM, indicating effective antiproliferative activity .
Cell Line IC50_{50} (μM) Effect
MCF-77.99Induces apoptosis
HCT1168.32Antiproliferative
HePG29.72Anticancer effect

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Inhibition Studies: In vitro tests against various bacterial strains have shown promising results, with notable inhibition zones observed against both Gram-positive and Gram-negative bacteria. For example, quinazoline derivatives have been reported to exhibit stronger antibacterial activity compared to standard antibiotics like ampicillin .

Research Findings and Case Studies

  • VEGFR-2 Inhibition: A study highlighted that derivatives similar to this compound showed potent inhibition against VEGFR-2, a critical target in cancer therapy. The most effective compounds demonstrated IC50_{50} values as low as 0.117 μM, indicating their potential as therapeutic agents in oncology .
  • Antileishmanial Activity: Nitro-substituted quinazolines have been recognized for their antileishmanial properties, offering a foundation for developing new treatments for neglected tropical diseases like leishmaniasis .
  • Structure-Activity Relationship (SAR): Studies on quinazoline derivatives have established that specific substitutions enhance biological activity. For example, electron-withdrawing groups at certain positions significantly improve binding affinity and potency against targeted enzymes .

Q & A

Q. What are the standard synthetic routes for 2-Chloro-7-nitroquinazoline, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis of this compound derivatives typically involves multi-step reactions. For example, substituted benzoic acid esters (e.g., methyl or ethyl 4,5-dimethoxy-2-nitrobenzoate) can serve as precursors. These undergo nucleophilic substitution with reagents like 2-chloro-N-methylacetamide under controlled temperatures (e.g., 60–80°C) and inert atmospheres. Yield optimization requires adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and catalyst use (e.g., Pd/C for dehalogenation steps). Reaction progress should be monitored via TLC or HPLC .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve bond angles (e.g., N2—C8—C9 = 123.19°) and torsion angles (e.g., C6—C1—C7—O1 = −39.1°) to validate stereochemistry .
  • NMR spectroscopy : Compare experimental 1^1H/13^13C shifts with computational predictions (e.g., DFT) to confirm substituent positions.
  • Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 224.0321).
    Cross-validation across techniques minimizes misassignment risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :
  • Replicate experiments : Ensure consistency in sample preparation (e.g., drying time, solvent purity) to rule out procedural artifacts .
  • Alternative interpretations : Use density functional theory (DFT) to model electronic environments and predict splitting patterns in NMR spectra. For example, unexpected NOE correlations might indicate rotational isomerism.
  • Collaborative validation : Share raw data with independent labs to confirm reproducibility .

Q. What strategies are effective in designing bioactivity studies for this compound-based kinase inhibitors?

  • Methodological Answer :
  • Variable selection : Control phosphorylation conditions (e.g., ATP concentration, pH) and measure IC50_{50} values across kinase isoforms (e.g., EGFR vs. HER2) .
  • Positive/negative controls : Include known inhibitors (e.g., gefitinib for EGFR) and solvent-only blanks to isolate compound-specific effects.
  • Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate potency and assess statistical significance (p < 0.05, n ≥ 3) .

Q. How should computational models be validated for predicting the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :
  • Benchmark datasets : Compare calculated activation energies (ΔG^‡) with experimental kinetic data (e.g., Arrhenius plots).
  • Solvent effects : Simulate polar (e.g., water) vs. apolar (e.g., toluene) environments using COSMO-RS or SMD models.
  • Error analysis : Report root-mean-square deviations (RMSD) between predicted and observed regioselectivity outcomes .

Data Presentation & Reproducibility

Q. What are the best practices for presenting synthetic and analytical data in publications?

  • Methodological Answer :
  • Figures : Use color-coded schemes for reaction pathways (avoid overcrowding with >3 structures per figure) .
  • Tables : Include purity data (e.g., >95.0% by HPLC), melting points (e.g., 141–146°C), and CAS registry numbers .
  • Supplementary materials : Provide raw NMR/FID files, crystallographic CIFs, and detailed synthetic protocols .

Q. How can researchers ensure methodological transparency in studies involving this compound?

  • Methodological Answer :
  • FAIR principles : Archive datasets in repositories (e.g., Zenodo) with unique DOIs.
  • Step-by-step documentation : Use electronic lab notebooks (ELNs) to record deviations (e.g., exothermic spikes during chlorination).
  • Peer review : Submit protocols to platforms like *Protocols.io * for pre-publication feedback .

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